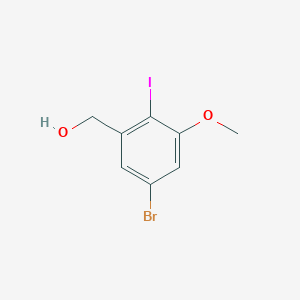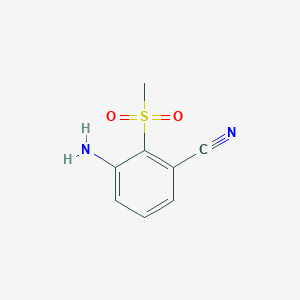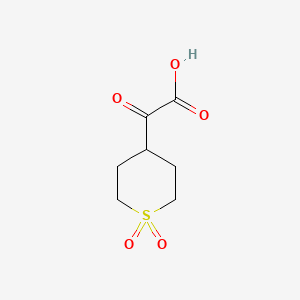
(5-Bromo-2-iodo-3-methoxyphenyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Bromo-2-iodo-3-methoxyphenyl)methanol is an organic compound with the molecular formula C8H8BrIO2 It is characterized by the presence of bromine, iodine, and methoxy groups attached to a phenyl ring, along with a methanol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-2-iodo-3-methoxyphenyl)methanol typically involves multi-step organic reactionsThe reaction conditions often involve the use of bromine and iodine reagents under controlled temperatures and solvents like chloroform or acetic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated systems for precise control of reaction conditions. The purification of the final product might involve techniques such as column chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(5-Bromo-2-iodo-3-methoxyphenyl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The bromine and iodine groups can be reduced to form simpler phenyl derivatives.
Substitution: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield (5-Bromo-2-iodo-3-methoxyphenyl)aldehyde or (5-Bromo-2-iodo-3-methoxyphenyl)carboxylic acid.
Wissenschaftliche Forschungsanwendungen
(5-Bromo-2-iodo-3-methoxyphenyl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving halogenated phenyl derivatives and their biological activities.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which (5-Bromo-2-iodo-3-methoxyphenyl)methanol exerts its effects depends on its interactions with molecular targets. The presence of bromine and iodine atoms can influence its reactivity and binding properties. These halogen atoms can participate in halogen bonding, which can affect the compound’s interaction with enzymes, receptors, or other biomolecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (5-Bromo-2-methoxyphenyl)methanol
- (5-Iodo-2-methoxyphenyl)methanol
- (5-Bromo-2-iodophenyl)methanol
Uniqueness
(5-Bromo-2-iodo-3-methoxyphenyl)methanol is unique due to the simultaneous presence of bromine, iodine, and methoxy groups on the phenyl ring. This combination of substituents can result in distinct chemical and physical properties compared to similar compounds, making it valuable for specific applications in research and industry .
Eigenschaften
Molekularformel |
C8H8BrIO2 |
|---|---|
Molekulargewicht |
342.96 g/mol |
IUPAC-Name |
(5-bromo-2-iodo-3-methoxyphenyl)methanol |
InChI |
InChI=1S/C8H8BrIO2/c1-12-7-3-6(9)2-5(4-11)8(7)10/h2-3,11H,4H2,1H3 |
InChI-Schlüssel |
ISUHWXBQFPCQBN-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC(=C1I)CO)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{2-[(Tert-butoxy)carbonyl]-6-oxo-5-oxa-2,7-diazaspiro[3.4]octan-7-yl}aceticacid](/img/structure/B13461086.png)
![2-[4-(Propan-2-yl)phenyl]pyrrolidine hydrochloride](/img/structure/B13461088.png)

![Methyl 5-methylidenespiro[3.3]heptane-2-carboxylate](/img/structure/B13461090.png)
![tert-butyl N-[4-(hydroxymethyl)cycloheptyl]carbamate](/img/structure/B13461098.png)

![tert-butyl (1R,6S,7S)-7-(trifluoromethyl)-2,5-diazabicyclo[4.1.0]heptane-2-carboxylate hydrochloride](/img/structure/B13461106.png)

![7-Bromo-[1,2,4]triazolo[4,3-b]pyridazin-8-amine](/img/structure/B13461117.png)
![1-[(3-Bromophenyl)sulfanyl]-4-methanesulfonylbenzene](/img/structure/B13461121.png)

![4-(((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)methyl)-2-oxabicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B13461158.png)

